(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride
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Overview
Description
(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve the desired stereochemistry and functionalization .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities.
Uniqueness
(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,2R,5R)-2-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-5-7-3-2-6(9-7)4-8(5)10;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWQRMRFFCTCTQ-IXUZKAFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2)CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@@H](N2)CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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